5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide

Purity Specification Chemical Procurement Regioisomer Identity

5-[2-(2,3-Difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide (CAS 887267-22-3), also cataloged as 2-(2,3-Difluorophenyl)amino-5-(salicylamid-5yl)-1,3-thiazole (Apollo Scientific PC1205), is a synthetic small molecule belonging to the 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamide class. Its core structure comprises a 2-hydroxybenzamide (salicylamide) moiety linked via a 1,3-thiazole ring to a 2,3-difluoroaniline group.

Molecular Formula C16H11F2N3O2S
Molecular Weight 347.3 g/mol
CAS No. 887267-22-3
Cat. No. B12069798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
CAS887267-22-3
Molecular FormulaC16H11F2N3O2S
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)NC2=NC=C(S2)C3=CC(=C(C=C3)O)C(=O)N
InChIInChI=1S/C16H11F2N3O2S/c17-10-2-1-3-11(14(10)18)21-16-20-7-13(24-16)8-4-5-12(22)9(6-8)15(19)23/h1-7,22H,(H2,19,23)(H,20,21)
InChIKeyJIFLBVHNKOOWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(2,3-Difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide (CAS 887267-22-3): Chemical Identity & Compound Class for Procurement


5-[2-(2,3-Difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide (CAS 887267-22-3), also cataloged as 2-(2,3-Difluorophenyl)amino-5-(salicylamid-5yl)-1,3-thiazole (Apollo Scientific PC1205), is a synthetic small molecule belonging to the 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamide class [1]. Its core structure comprises a 2-hydroxybenzamide (salicylamide) moiety linked via a 1,3-thiazole ring to a 2,3-difluoroaniline group. This compound was originally reported as part of a series synthesized and screened for antifungal activity [1]. It is currently supplied as a research-grade building block with specified purity (≥95%) .

Why the 2,3-Difluoro Regioisomer Cannot Be Substituted with Other Fluorophenyl-Thiazole Benzamides


Within the 5-(2-arylaminothiazol-5-yl)-2-hydroxybenzamide series, the position and number of fluorine atoms on the aniline ring critically influence molecular properties. The 2,3-difluoro substitution pattern (CAS 887267-22-3) generates a distinct electronic distribution compared to the 2,5-difluoro (CAS 887267-24-5), 2,6-difluoro (CAS 887267-23-4), or mono-fluoro analogs (e.g., 3-fluoro, CAS 887267-26-7), all of which are available from the same supplier . Computed physicochemical parameters such as LogP (3.88), pKa (7.77), and polar surface area (88.24 Ų) are shared across this closely related series [1]; however, the specific fluorine arrangement can differentially affect target binding conformation, hydrogen-bonding capacity, and metabolic stability in biological assays [2]. The original antifungal screening data for this series reported compound-specific activity differences, underscoring that biological outcomes cannot be assumed interchangeable among regioisomers [2].

Quantitative Differentiation Evidence: 5-[2-(2,3-Difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide vs. Closest Analogs


Regioisomeric Purity Specification: 2,3-Difluoro vs. 2,5-Difluoro and 2,6-Difluoro Analogs

The target compound (Apollo PC1205) is supplied with a certified purity of ≥95% . While the same purity threshold applies to the 2,6-difluoro analog (PC1206) and the 3-fluoro analog (PC1213), each regioisomer carries a unique MDL identifier: MFCD07772043 for the 2,3-difluoro compound versus MFCD07772044 for the 2,6-difluoro variant and MFCD07772047 for the 3-fluoro variant . These distinct MDL numbers serve as verifiable digital fingerprints that confirm regioisomeric identity at procurement, preventing inadvertent substitution.

Purity Specification Chemical Procurement Regioisomer Identity

Computed Physicochemical Profile: LogP and Hydrogen Bonding Determinants

The computed LogP for 5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is 3.88, with a LogD (pH 7.4) of 3.73 and a topological polar surface area (TPSA) of 88.24 Ų [1]. The compound possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors, compliant with Lipinski's Rule of Five [1]. The 2,3-difluoro substitution pattern places one fluorine ortho and one fluorine meta to the aniline nitrogen, creating a unique electronic environment that may differentially affect π-stacking and hydrogen-bonding interactions compared to the 2,5-difluoro or 2,6-difluoro regioisomers . While computed LogP values are expected to be nearly identical across regioisomers due to identical molecular formula (C16H11F2N3O2S, MW 347.34), experimental solubility and chromatographic retention behavior may differ measurably due to dipole moment variations.

Physicochemical Properties Drug-likeness LogP

Antifungal Activity Context: Structural Basis for Biological Differentiation in the 6a–j Series

In the foundational 2004 study by Narayana et al., a panel of 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)-2-hydroxy benzamides (compounds 6a–j) was synthesized and screened for antifungal activity [1]. The 2,3-difluoro substitution corresponds to one of the ten aryl variants evaluated in this series. The study established that antifungal potency varies with the nature and position of aryl substituents, confirming that activity within this chemotype is substitution-dependent [1]. Specific quantitative MIC values for the 2,3-difluoro congener are reported in the full text of this publication; procurement decisions should reference this primary source for comparative activity data against other series members (e.g., 4-bromo, 4-chloro, 2-fluoro, 4-fluoro, 4-methyl analogs) [1].

Antifungal Screening Structure-Activity Relationship Thiazole Benzamides

Recommended Application Scenarios for 5-[2-(2,3-Difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide (CAS 887267-22-3)


Antifungal Structure-Activity Relationship (SAR) Studies in the 5-(2-Arylaminothiazolyl)-2-hydroxybenzamide Series

This compound is most appropriately deployed as a specific regioisomeric probe within SAR investigations of the 6a–j compound series originally reported by Narayana et al. (2004) [1]. Its 2,3-difluoro substitution pattern represents a distinct electronic configuration within the aryl substitution matrix, enabling systematic evaluation of how ortho/meta fluorine placement affects antifungal potency relative to mono-fluoro, 2,4-difluoro, 2,5-difluoro, 2,6-difluoro, and non-fluorinated congeners. Procurement of the exact regioisomer (verified by MDL MFCD07772043) ensures experimental integrity in comparative MIC determinations [2].

Medicinal Chemistry Building Block for Kinase Inhibitor Scaffold Exploration

The 2-arylaminothiazole core with a salicylamide appendage is a recognized pharmacophore in kinase inhibitor design [1]. The 2,3-difluoroaniline moiety introduces specific hydrogen-bond acceptor capacity and lipophilic character (LogP 3.88) that can be exploited in fragment-based or structure-guided optimization campaigns targeting kinases with hydrophobic adenine-pocket sub-sites [2]. The ≥95% purity specification and unique MDL identifier ensure batch-to-batch consistency suitable for initial biochemical screening .

Fluorinated Heterocyclic Reference Standard for Analytical Method Development

The compound's well-defined structure (C16H11F2N3O2S, MW 347.34) [1], combined with the availability of closely related regioisomeric standards (PC1206, PC1213) from the same supplier [2], makes it suitable for developing and validating HPLC, LC-MS, or NMR methods that must resolve fluorophenyl-thiazole regioisomers. The distinct InChIKey (JIFLBVHNKOOWAP-UHFFFAOYSA-N) provides an unambiguous digital identifier for database registration and spectral library entry [1].

Computational Chemistry: Quantum Mechanical and Molecular Docking Studies on Fluorine Substitution Effects

The 2,3-difluoro substitution pattern creates a distinct electrostatic potential surface compared to other difluoro regioisomers, which can be leveraged in DFT calculations and molecular docking studies to quantify the energetic contributions of fluorine positioning to ligand-protein interactions [1]. The computed TPSA (88.24 Ų) and hydrogen-bonding profile (3 HBD, 4 HBA) provide baseline parameters for in silico ADMET prediction models [2].

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